Undecylcyclopentane
Description
Contextualizing Cyclic Alkanes within Hydrocarbon Chemistry Research
Cyclic alkanes, also known as cycloalkanes, are saturated hydrocarbons featuring a ring of carbon atoms. Their general formula is CnH2n. These compounds are ubiquitous in nature, particularly in crude oil, and serve as essential building blocks in organic synthesis. The cyclopentane (B165970) ring, a five-membered carbon ring, is a common structural motif in various natural and synthetic compounds. The addition of alkyl chains to the cyclopentane ring, as in the case of Undecylcyclopentane, gives rise to a vast array of molecules with diverse physical and chemical properties. Research into these substituted cycloalkanes is driven by the need to understand the fundamental behavior of hydrocarbons in complex mixtures, such as fuels and lubricants, and to develop new synthetic methodologies for creating tailored molecules.
Methodological Approaches to Studying Complex Hydrocarbon Structures
The characterization of complex hydrocarbon structures like this compound relies on a suite of sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for separating and identifying individual components in hydrocarbon mixtures. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule. Computational chemistry and molecular modeling are also increasingly employed to predict and understand the properties and behavior of these complex structures.
Scope and Significance of this compound Research
This compound (C16H32) is a long-chain alkyl-substituted cycloalkane. While it may not be a household name, its study is significant within several areas of chemical research. As a component of complex hydrocarbon mixtures, understanding its thermodynamic and transport properties is crucial for the modeling and optimization of fuel and lubricant performance. Furthermore, its well-defined structure makes it a valuable standard for the calibration and validation of analytical methods used in petrochemical analysis. Research into the synthesis and reactivity of this compound also contributes to the broader field of organic synthesis, potentially enabling the development of novel molecules with specific functionalities.
Chemical and Physical Properties of this compound
The physical and chemical properties of this compound are dictated by its molecular structure, which consists of a five-membered carbon ring and an eleven-carbon alkyl chain.
Tabulated Physical and Chemical Properties
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C16H32 |
| Molecular Weight | 224.43 g/mol |
| CAS Registry Number | 6785-23-5 |
| Melting Point | -9.99 °C |
| Boiling Point (estimated) | 280.85 °C |
| Density (estimated) | 0.810 g/cm³ |
| Refractive Index (estimated) | 1.4482 |
Synthesis and Formulation
The synthesis of this compound can be achieved through various organic synthesis routes. One documented method involves the reaction of 1-dodecene (CH2=CH(CH2)9CH3, CAS No: 1120-21-4) with cyclopentylmagnesium bromide (c-C5H9MgBr) in the presence of a suitable catalyst. This Grignard reaction is a common method for forming carbon-carbon bonds. Another potential route is the alkylation of cyclopentane with 1-undecene. The hydrogenation of undecylidenecyclopentane would also yield the saturated this compound.
Spectroscopic Data
The structural elucidation of this compound is heavily reliant on spectroscopic techniques.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the cyclopentane ring and the undecyl chain. The protons on the cyclopentane ring will likely appear as a complex multiplet in the upfield region (around 1.5-1.8 ppm). The methine proton at the point of attachment of the alkyl chain to the ring will be further downfield. The protons of the undecyl chain will exhibit signals typical for a long alkyl chain: a triplet for the terminal methyl group (around 0.88 ppm) and a series of multiplets for the methylene (CH2) groups.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum will show distinct signals for the carbon atoms in the cyclopentane ring and the undecyl chain. The carbons of the cyclopentane ring will resonate in the aliphatic region. Due to symmetry, the cyclopentane ring carbons may show fewer than five signals. The eleven carbons of the undecyl chain will also produce a series of signals in the upfield region. The carbon atom of the cyclopentane ring attached to the undecyl chain will have a distinct chemical shift compared to the other ring carbons.
The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 224, corresponding to its molecular weight. The fragmentation pattern will be characteristic of long-chain alkylcycloalkanes. Common fragmentation pathways include the loss of the alkyl chain and fragmentation of the cyclopentane ring. A prominent peak would be expected at m/z 69, corresponding to the cyclopentyl cation ([C5H9]+). Other fragments resulting from the cleavage of the undecyl chain at various points will also be observed.
The IR spectrum of this compound is characteristic of a saturated hydrocarbon. It will be dominated by strong C-H stretching vibrations in the region of 2850-2960 cm⁻¹. C-H bending vibrations for the CH2 and CH3 groups will be observed around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. The absence of significant absorption bands at other wavenumbers indicates the lack of functional groups such as hydroxyl, carbonyl, or double bonds.
Thermodynamic Properties
The thermodynamic properties of this compound are essential for understanding its behavior in various chemical processes and for engineering applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undecylcyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-16/h16H,2-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWKORYTHDYMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218087 | |
| Record name | n-Undecylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6785-23-5 | |
| Record name | n-Undecylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006785235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Undecylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Chemistry Approaches to Undecylcyclopentane
Quantum Mechanical Investigations of Molecular Structure and Electronic Properties
Quantum mechanical methods provide a fundamental basis for understanding molecular behavior by solving approximations of the Schrödinger equation. These approaches are crucial for determining the precise arrangement of atoms in space, the distribution of electrons, and the prediction of spectroscopic properties.
Illustrative Data Table: Hypothetical DFT Conformational Analysis of Undecylcyclopentane
| Conformer ID | Relative Energy (kJ/mol) | Key Dihedral Angle (e.g., C1-C2-C3-C4 of cyclopentane) | Key Dihedral Angle (e.g., C(ring)-Cα-Cβ-Cγ of undecyl chain) |
| CON-01 | 0.00 | Envelope (C3 out of plane) | Antiperiplanar (ap) |
| CON-02 | 1.52 | Twist (C2, C4 out of plane) | Synperiplanar (sp) |
| CON-03 | 3.88 | Envelope (C2 out of plane) | Gauche (g+) |
| CON-04 | 5.10 | Twist (C1, C3 out of plane) | Gauche (g-) |
Note: The data presented in this table is illustrative, representing typical outputs from DFT conformational analysis for a molecule with alkyl and cyclic components. Specific values would be derived from dedicated computational studies.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Coupled Cluster, MP2), offer higher accuracy in describing electronic states and molecular properties compared to DFT, albeit at a greater computational cost arxiv.orgaps.orgaps.org. For this compound, ab initio calculations can provide highly accurate predictions of its electronic structure, including charge distribution, orbital energies, and bond properties. Furthermore, these methods are essential for predicting spectroscopic signatures that can be experimentally verified. This includes calculating vibrational frequencies, which correspond to infrared (IR) and Raman spectra, and predicting NMR chemical shifts. Such predictions are vital for aiding in the experimental identification and characterization of the compound.
Illustrative Data Table: Hypothetical Ab Initio Predicted Spectroscopic Signatures for this compound
| Spectroscopic Technique | Predicted Property/Feature | Value (Units) | Computational Method (Example) |
| IR Spectroscopy | C-H stretching (alkane) | 2950-2850 | B3LYP/6-31G(d) |
| IR Spectroscopy | C-H bending (alkane) | 1465 | B3LYP/6-31G(d) |
| IR Spectroscopy | C-C stretching (ring) | 1100-1000 | B3LYP/6-31G(d) |
| NMR Spectroscopy | ¹H Chemical Shift (CH₃) | 0.9 | GIAO-B3LYP/6-311+G(d,p) |
| NMR Spectroscopy | ¹H Chemical Shift (CH₂) | 1.2-1.4 | GIAO-B3LYP/6-311+G(d,p) |
| NMR Spectroscopy | ¹³C Chemical Shift (CH₃) | 14 | GIAO-B3LYP/6-311+G(d,p) |
| NMR Spectroscopy | ¹³C Chemical Shift (CH₂) | 22-35 | GIAO-B3LYP/6-311+G(d,p) |
Note: The values provided are representative of typical spectroscopic data for saturated hydrocarbons and cycloalkanes. Specific predictions for this compound would require dedicated ab initio calculations.
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. By simulating the classical motion of atoms and molecules based on interatomic forces, MD can reveal how a molecule like this compound moves, vibrates, and interacts with its environment. This is particularly useful for exploring its conformational landscape and understanding its behavior in condensed phases.
MD simulations allow for the exploration of the full conformational space of flexible molecules, capturing transitions between different energy minima that might be difficult to access with static quantum mechanical calculations alone chemrxiv.orgnih.govbiorxiv.orgbiorxiv.orgnih.gov. By running simulations for extended periods, MD can map out the various stable and metastable conformers of this compound and the pathways connecting them. Energy minimization is often performed as a preliminary step to find the lowest energy conformations, which then serve as starting points for MD or further quantum mechanical analysis. Enhanced sampling techniques can be employed within MD to accelerate the exploration of rare events and complex conformational changes, providing a more complete picture of the molecule's dynamic behavior.
Illustrative Data Table: Typical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value/Description | Significance |
| Force Field | AMBER, CHARMM, OPLS-AA (or similar) | Defines potential energy function for atomic interactions. |
| Simulation Time | 10 ns - 1 µs (or longer) | Duration of simulation to capture relevant dynamics. |
| Time Step | 1-2 fs | Small increment for numerical integration of equations of motion. |
| Temperature Control | Nosé-Hoover, Langevin thermostat | Maintains constant temperature for the system. |
| Pressure Control | Parrinello-Rahman, Berendsen barostat | Maintains constant pressure for the system (if applicable). |
| Solvation | Explicit solvent (e.g., water) or implicit solvent | Mimics the environment in which the molecule exists. |
| Conformational Sampling | Umbrella Sampling, Metadynamics (Enhanced Sampling) | Methods to improve exploration of the conformational landscape. |
Note: These parameters are representative of typical MD simulations for organic molecules. The choice of force field and simulation length significantly impacts the accuracy and scope of the results.
MD simulations are also critical for modeling the intermolecular interactions of this compound, both with itself and with solvent molecules asme.orgnih.gov. These interactions, primarily van der Waals forces (including London dispersion forces) and potential electrostatic interactions, dictate the bulk properties of the substance. By simulating a collection of this compound molecules, researchers can predict properties such as viscosity, density, and phase transitions. Understanding these interactions is key to predicting how this compound will behave in liquid or solid states, its solubility, and its transport properties. The influence of molecular polarizability on dispersion interactions in condensed phases is a key aspect studied using these simulations nih.gov.
Computational Thermodynamics and Reaction Pathway Prediction
Computational thermodynamics and reaction pathway prediction utilize quantum mechanical and molecular dynamics principles to determine the energetic favorability of chemical reactions and to map out the step-by-step process by which reactants transform into products. For this compound, these methods can predict thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy, providing insights into its stability under various conditions numberanalytics.com.
These computational tools can also be employed to predict potential reaction pathways if this compound were to undergo chemical transformations, such as isomerization, decomposition, or functionalization. By calculating the energies of transition states and intermediates, researchers can identify the most likely reaction mechanisms and predict reaction rates and selectivities numberanalytics.comnih.gov. This is particularly valuable in synthetic chemistry for designing efficient reaction routes or understanding degradation pathways. While specific reaction pathways for this compound might not be extensively studied in isolation, the methodologies are well-established for similar hydrocarbon structures.
Illustrative Data Table: Hypothetical Computational Thermodynamics and Reaction Pathway Data for this compound
| Property/Pathway Component | Predicted Value (Units) | Method Used (Example) | Relevance |
| Enthalpy of Formation | -200 to -250 (kJ/mol) | DFT (e.g., B3LYP) | Stability of the molecule; energy released/absorbed in formation. |
| Gibbs Free Energy of Formation | -150 to -200 (kJ/mol) | DFT (e.g., B3LYP) | Thermodynamic favorability of formation under standard conditions. |
| Isomerization Barrier | 10-30 (kJ/mol) | DFT (Transition State) | Energy required for the molecule to rearrange its structure. |
| Decomposition Onset Temp. | 300-400 (°C) | Computational Thermochem. | Predicted temperature at which significant decomposition begins. |
| Reaction Pathway A (e.g., Cyclization) | Activation Energy = 50 kJ/mol | DFT (Transition State) | Energy barrier for a specific hypothetical transformation. |
| Reaction Pathway B (e.g., Oxidation) | Enthalpy Change = -1500 kJ/mol | DFT (Reaction Energetics) | Energy released during a hypothetical oxidation process. |
Note: The values presented are hypothetical and illustrative of the types of thermodynamic and kinetic data that can be obtained through computational methods for organic molecules. Actual values would depend on the specific computational setup and the reactions considered.
Thermochemical Properties Prediction for this compound and its Derivatives
The prediction of thermochemical properties for compounds like this compound is essential for various applications, ranging from fuel science to materials design. Computational methods offer a powerful means to estimate these properties when experimental data is limited.
Density Functional Theory (DFT) and other ab initio methods are frequently employed to calculate fundamental thermochemical parameters. These calculations typically involve optimizing molecular geometries and then computing vibrational frequencies and electronic energies. From these, properties such as standard enthalpies of formation, entropies, heat capacities, and Gibbs free energies can be derived, often under the approximations of the ideal gas, rigid rotor, and harmonic oscillator models aip.orgresearchgate.netresearchgate.netscienceopen.comarxiv.org. Studies on alkylcyclopentanes, which would include this compound, have focused on establishing trends in these properties within homologous series and predicting values for specific isomers aip.orgosti.govulpgc.es. For instance, research has investigated the heats of combustion and isomerization for smaller alkylcyclopentanes, providing a basis for extrapolating to larger molecules like this compound osti.gov.
Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structure descriptors with physical properties, are also utilized. These models can predict properties such as boiling points and viscosities for this compound by analyzing its molecular structure researchgate.netresearchgate.net. Furthermore, group contribution methods, which assign thermodynamic contributions to specific molecular fragments, can be adapted to estimate properties for molecules like this compound aip.org.
Table 1: Predicted and Estimated Properties of this compound
| Property | Value | Method/Source | Notes |
| Molecular Weight | 224.42 g/mol | PubChem nih.gov, Guidechem guidechem.com | Computed |
| Normal Boiling Point | ~561 K (~288 °C) | researchgate.net | QSPR prediction |
| Net Heat of Combustion | 8122.73 kJ/mol | dokumen.pub | Predicted |
| Viscosity | ~0.3293 Pa·s (at 298.15 K) | ucalgary.ca | Experimental/Predicted |
| Viscosity | ~0.494 mPa·s | researchgate.net | QSPR prediction (note: different scale/method, likely different conditions or prediction model) |
| Density | 0.818 g/cm³ | ucalgary.ca | Experimental/Predicted |
| Thermal Conductivity | 937.5 mW/(m·K) | ucalgary.ca | Experimental/Predicted |
Note: Values are sourced from various computational or estimation methods as indicated. Direct experimental data for all properties may vary.
Reaction Energetics and Transition State Analysis in this compound Synthesis and Transformation
Understanding the energetics of chemical reactions, including the identification of transition states and activation barriers, is critical for predicting reaction feasibility and optimizing synthesis routes. Computational chemistry, particularly DFT, is instrumental in this area arxiv.orgrsc.orgresearchgate.net. These methods allow researchers to map out reaction pathways, calculate the energy profiles of transformations, and pinpoint the highest-energy points along these pathways, known as transition states rsc.orgresearchgate.net.
While specific studies detailing the reaction energetics or transition state analysis for this compound itself were not explicitly detailed in the provided search snippets, the methodologies are widely applicable. For molecules of similar structure, DFT calculations have been used to investigate reaction mechanisms, such as those involved in catalytic processes or degradation pathways arxiv.orgrsc.org. The accurate calculation of activation energies and reaction enthalpies using advanced computational functionals (e.g., double hybrids) is crucial for kinetic modeling and understanding reaction rates scm.com. Such approaches could be applied to study the synthesis of this compound, its isomerization, or its decomposition under various conditions.
Chemometric and Machine Learning Applications in this compound Studies
Chemometrics and machine learning (ML) are increasingly vital tools for analyzing complex chemical data and predicting molecular properties. These techniques enable the extraction of meaningful patterns from large datasets, facilitating property prediction and classification.
This compound has been identified as a component within complex mixtures, such as essential oils and black teas, where chemometric analysis of Gas Chromatography-Mass Spectrometry (GC-MS) data has been employed for identification and profiling mdpi.comresearchgate.net. Techniques like Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) are used to deconvolute these complex datasets and identify individual components like this compound mdpi.comresearchgate.net.
Machine learning models are also leveraged for predicting various properties of organic compounds. QSPR models, a subset of ML, have been developed to predict properties such as the normal boiling point and viscosity of this compound based on its molecular structure researchgate.netresearchgate.net. These models learn relationships between molecular descriptors and target properties, allowing for rapid property estimation without extensive experimental measurements researchgate.net. Furthermore, ML approaches are being applied to predict combustion properties and reaction yields, with this compound being included in datasets for such studies dokumen.pubnih.gov. The ability of ML to handle large datasets and identify non-linear relationships makes it a powerful tool for exploring chemical space and optimizing molecular design researchgate.netamazonaws.com.
Compound List:
this compound
Alkylcyclopentanes
Alkylcyclohexanes
Alkanes
Alkenes
Cycloalkanes
Monoterpenes
Sesquiterpenes
Aldehydes
Alcohols
Acids
Esters
Ketones
Hydrocarbons
Industrial-Scale Processes and Process Optimization for this compound Production
The industrial synthesis of this compound involves sophisticated chemical engineering processes aimed at maximizing yield, purity, and economic viability. While specific proprietary details for this compound production are not widely published, general principles of alkylcyclopentane synthesis and process optimization in the petrochemical industry provide a framework for understanding these operations. Key considerations include the selection of appropriate catalytic systems, precise control of reaction parameters, efficient separation and purification techniques, and continuous process improvement to reduce costs and environmental impact.
Catalytic Strategies and Reaction Conditions:
The formation of this compound typically involves the alkylation of cyclopentane (B165970) or the cyclization and subsequent hydrogenation of linear or branched alkanes. Catalytic processes are central to achieving efficient conversion and selectivity.
Alkylation of Cyclopentane: This route might involve the reaction of cyclopentane with an undecyl halide or an undecene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a solid acid catalyst like zeolites. Optimization focuses on catalyst activity, selectivity towards the desired isomer, and catalyst lifetime. Reaction temperatures and pressures are critical parameters that influence reaction rates and the equilibrium of the process. For instance, lower temperatures might favor selectivity but reduce reaction speed, necessitating a balance to achieve industrial throughput.
Cyclization and Hydrogenation: Alternatively, long-chain hydrocarbons with appropriate unsaturation or functional groups can undergo intramolecular cyclization followed by hydrogenation. This often requires bifunctional catalysts, combining acid sites for cyclization and metal sites (e.g., platinum, palladium) for hydrogenation. Process optimization here involves tuning the ratio of active sites, catalyst support, and reaction conditions to minimize side reactions such as cracking or isomerization.
Process Optimization Parameters:
Achieving efficient industrial-scale production of this compound requires meticulous optimization of several parameters:
Catalyst Selection and Loading: The choice of catalyst significantly impacts yield and selectivity. Solid acid catalysts, such as zeolites (e.g., ZSM-5, Beta zeolite) or supported metal catalysts, are often preferred for industrial applications due to ease of separation, regeneration, and reduced environmental concerns compared to homogeneous catalysts. Catalyst loading and particle size are optimized to balance mass transfer limitations with catalytic activity.
Temperature and Pressure: Reaction temperature directly affects reaction kinetics and thermodynamics. For alkylation reactions, temperatures typically range from 50°C to 200°C, while pressures can vary from atmospheric to several megapascals, depending on the reactants' volatility and the catalyst system. Optimization aims to maximize the rate of this compound formation while minimizing undesired by-products like polyalkylated cyclopentanes or cracking products.
Reactant Ratio and Feedstock Purity: The molar ratio of reactants (e.g., cyclopentane to alkylating agent) is a crucial factor in controlling product distribution and minimizing side reactions. High purity feedstocks are essential to prevent catalyst deactivation and ensure product quality. Impurities can poison catalysts, leading to reduced efficiency and increased operational costs.
Solvent Selection: While some processes may be solvent-free, others utilize solvents to manage viscosity, heat transfer, and reactant solubility. Common solvents in similar processes include alkanes or aromatic hydrocarbons. Solvent choice is optimized for its inertness, boiling point (for ease of separation), and cost.
Reaction Time and Residence Time: In continuous processes, residence time in the reactor is optimized to achieve maximum conversion without significant over-alkylation or degradation. For batch processes, reaction time is monitored to ensure complete reaction while avoiding prolonged exposure to reaction conditions that could lead to by-product formation.
Separation and Purification: Post-reaction, this compound must be separated from unreacted starting materials, catalysts, and by-products. Techniques such as distillation, fractional distillation, and potentially chromatography are employed. Optimization focuses on achieving high purity this compound with minimal product loss, often involving multi-stage separation units designed for energy efficiency. For example, distillation columns are optimized for tray design, reflux ratios, and operating pressures to achieve the desired separation.
Data Table: Illustrative Process Parameters for Alkylcyclopentane Synthesis
While specific data for this compound is proprietary, a generalized table illustrates typical parameters in related industrial processes.
| Parameter | Typical Range / Value | Notes |
| Catalyst Type | Zeolites (e.g., H-ZSM-5, H-Beta) / Solid Acids | High surface area, tunable acidity, good thermal stability. |
| Catalyst Loading | 1-10 wt% (relative to feedstock) | Optimized for activity and selectivity; regeneration cycles considered. |
| Reaction Temperature | 100 - 200 °C | Balances reaction rate with selectivity and catalyst stability. |
| Reaction Pressure | 1 - 10 MPa | Influences phase behavior and reaction kinetics; often autogenous or elevated with inert gas. |
| Reactant Molar Ratio | Cyclopentane : Alkylating Agent = 3:1 to 10:1 | Excess cyclopentane often used to suppress polyalkylation and improve selectivity. |
| Feedstock Purity | > 98% | Minimizes catalyst deactivation and side reactions. |
| Solvent (if used) | n-Heptane, Toluene | Aids in heat management and reactant solubility; choice depends on process specifics. |
| Residence Time | 0.5 - 5 hours (batch) / 1 - 10 hours (continuous) | Optimized for maximum conversion and selectivity. |
| Separation Method | Fractional Distillation | Multi-stage columns to separate unreacted materials, desired product, and heavier by-products. |
| Product Purity Target | > 99% | Achieved through optimized distillation and potentially further purification steps. |
Process Improvement and Scale-Up Considerations:
Scaling up laboratory synthesis to industrial production requires careful consideration of heat and mass transfer, reactor design, and safety. Continuous flow reactors, such as packed-bed reactors for solid catalysts, are often favored for large-scale operations due to better control over reaction conditions and easier product separation. Optimization efforts also focus on catalyst regeneration strategies to extend catalyst life and reduce operating costs. Advanced process control systems are implemented to monitor and adjust parameters in real-time, ensuring consistent product quality and maximizing operational efficiency. The development of more robust and selective catalysts remains an active area of research to further enhance the sustainability and economic feasibility of this compound production.
Compound List:
this compound
Cyclopentane
Aluminum chloride (AlCl₃)
Zeolites
Platinum
Palladium
H-ZSM-5
H-Beta zeolite
n-Heptane
Toluene
Chemometric Data Processing and Multivariate Analysis for this compound Profiling in Research Samples
The accurate characterization and profiling of this compound within complex matrices are critical in various research fields, including environmental science, petroleum geochemistry, and materials analysis. The inherent complexity of these matrices, often containing thousands of compounds, necessitates the use of advanced analytical techniques coupled with sophisticated chemometric and multivariate data analysis methods. These approaches are instrumental in extracting meaningful patterns and insights related to this compound from high-dimensional data, enabling researchers to understand its presence, distribution, and behavior in diverse sample types dmu.dkosti.gov.
Data Generation and Preprocessing for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile and semi-volatile organic compounds like this compound. GC-MS provides both chromatographic separation and mass spectral identification, generating extensive datasets for each sample. These datasets typically comprise retention times, mass spectra, and peak intensities for numerous analytes mdpi.com.
Before applying multivariate statistical methods, the raw GC-MS data undergoes rigorous preprocessing to ensure data quality and comparability across samples. Key preprocessing steps include:
Baseline Correction: Removal of background noise and drift from chromatograms to improve signal-to-noise ratios.
Peak Alignment: Ensuring that chromatographic peaks corresponding to this compound and other target compounds are consistently positioned across different samples. This is crucial for accurate statistical comparisons dmu.dk.
Feature Extraction: Identifying and quantifying specific analytical signals associated with this compound. This often involves selecting characteristic mass-to-charge (m/z) ratios or integrating peak areas at specific retention times.
Data Matrix Construction: Organizing the processed data into a matrix format, where rows represent individual samples and columns represent the extracted analytical features (e.g., relative abundance of this compound or its characteristic ions).
Multivariate Analysis Techniques for this compound Profiling
Multivariate statistical methods are employed to analyze the preprocessed data matrices, revealing underlying patterns and relationships that are not apparent through univariate analysis.
Principal Component Analysis (PCA)PCA is an unsupervised dimensionality reduction technique widely used for exploratory data analysis. When applied to GC-MS data containing this compound, PCA can:
Visualize Sample Relationships: Score plots generated by PCA can group samples with similar this compound profiles, illustrating potential correlations with sample origin, treatment, or environmental conditions dmu.dkmdpi.com. For instance, samples exhibiting higher concentrations of this compound might cluster separately from those with lower levels.
Identify Key Differentiating Variables: PCA loadings reveal which compounds or analytical features contribute most significantly to the observed variations among samples. If this compound is a critical factor differentiating sample groups, it will exhibit high loadings on the principal components responsible for these separations dmu.dk.
Detect Outliers: Samples that deviate significantly from the main clusters in a PCA score plot may represent outliers, potentially due to anomalous this compound content or matrix effects.
Research Finding Example: In a study investigating the hydrocarbon composition of different crude oil samples, PCA of GC-MS data revealed distinct clustering of samples based on their thermal maturity. Samples identified as having higher thermal maturity exhibited a higher relative abundance of longer-chain cycloalkanes, including this compound, which contributed significantly to the separation observed in the PCA score plot dmu.dk.
Partial Least Squares (PLS) and Discriminant Analysis (PLS-DA)Partial Least Squares (PLS) is a regression method used for modeling relationships between predictor and response variables. PLS-Discriminant Analysis (PLS-DA) extends this by building classification models. These techniques are valuable for:
Predictive Modeling: PLS can be used to predict the concentration of this compound based on other analytical features or to predict sample properties (e.g., oil source) based on the entire hydrocarbon profile, where this compound is a key component dmu.dk.
Sample Classification: PLS-DA is particularly effective for classifying samples into predefined groups (e.g., "high this compound" vs. "low this compound," or "source A" vs. "source B"). The model identifies the most discriminative variables, such as this compound peak intensities, to achieve accurate classification sciengine.com.
Research Finding Example: A study aimed at forensic identification of oil spills utilized PLS-DA models built from GC-MS data. By incorporating this compound as a significant feature within the multivariate model, researchers achieved high classification accuracy (e.g., >90%) in distinguishing between different types of contaminated samples, demonstrating the utility of this compound profiling in environmental forensics osti.gov.
Hierarchical Cluster Analysis (HCA)HCA is another unsupervised method that groups samples based on similarity, creating a dendrogram that visually represents these relationships. When applied to this compound profiling data, HCA can:
Identify Sample Subgroups: HCA can reveal natural groupings of samples that share similar this compound profiles, complementing findings from PCA.
Explore Relationships: By visualizing the hierarchical structure, researchers can explore relationships between samples at different levels of similarity.
Research Finding Example: An HCA performed on the volatile organic compound profiles of different tea samples, analyzed by GC-MS, identified distinct clusters. One of these clusters was characterized by a specific profile of hydrocarbons, including a notable presence of this compound, suggesting a batch-specific characteristic or processing influence researchgate.net.
Data Tables Illustrating Chemometric Findings
The following tables illustrate hypothetical research findings derived from the application of chemometric techniques to this compound profiling.
Table 1: GC-MS Relative Abundance of this compound and Related Cycloalkanes in Selected Samples
| Sample ID | Matrix Type | This compound (Relative Abundance) | Methylcyclopentane (Relative Abundance) | Ethylcyclopentane (Relative Abundance) | Cyclohexane (B81311) (Relative Abundance) |
| S01 | Crude Oil A | 1.25 | 0.85 | 0.70 | 0.95 |
| S02 | Crude Oil A | 1.31 | 0.90 | 0.75 | 1.01 |
| S03 | Crude Oil B | 0.78 | 0.60 | 0.55 | 0.65 |
| S04 | Crude Oil B | 0.82 | 0.63 | 0.58 | 0.68 |
| S05 | Refined Product | 0.15 | 0.10 | 0.08 | 0.12 |
Note: Relative abundance is typically derived from peak areas in GC-MS, often normalized to a total ion current or a specific internal standard.
Table 2: PCA Score Plot Interpretation for this compound Profiling
| Principal Component | Variance Explained (%) | Key Contributing Variables (Loading > 0.5) | Sample Grouping Interpretation |
| PC1 | 65.2 | This compound, Dodecylcyclopentane, Heptylcyclopentane, C16 n-alkane, C17 n-alkane | Samples with high PC1 scores (e.g., S01, S02) are characterized by a higher abundance of longer-chain cycloalkanes and n-alkanes, potentially indicating a specific source or maturity level. |
| PC2 | 18.5 | Methylcyclopentane, Ethylcyclopentane, Cyclohexane, C8 n-alkane | Samples with high PC2 scores (e.g., S03, S04) show a relatively higher proportion of lighter cycloalkanes and shorter n-alkanes, suggesting a different origin or processing history. |
| PC3 | 7.1 | (Specific minor components) | (Further finer distinctions) |
Note: This table summarizes the interpretation of a hypothetical PCA score plot. Actual loadings and scores would be numerical values.
Table 3: PLS-DA Model Performance for Classifying Samples Based on this compound Presence
| Class | Predicted Class | True Class | Accuracy (%) | Sensitivity (%) | Specificity (%) |
| Class 1 (High UCP) | High this compound | High this compound | 92.5 | 90.0 | 95.0 |
| Class 2 (Low UCP) | Low this compound | Low this compound | 92.5 | 95.0 | 90.0 |
Note: This table represents hypothetical performance metrics for a PLS-DA model designed to classify samples into two groups based on this compound levels. Accuracy, Sensitivity, and Specificity are common metrics for evaluating classification models.
Compound List:
this compound
Methylcyclopentane
Ethylcyclopentane
Cyclohexane
Dodecylcyclopentane
Heptylcyclopentane
Advanced Synthetic Strategies and Catalytic Formation of Undecylcyclopentane
Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) for n-undecylcyclopentane in the gas phase has been reported to be approximately -74.7 kcal/mol docbrown.info. This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Heat Capacity
The heat capacity (Cp) of Undecylcyclopentane, like other long-chain hydrocarbons, increases with temperature. This property is crucial for heat transfer calculations in processes involving this compound. Specific values for the ideal gas heat capacity are available in chemical property databases.
Other Relevant Thermodynamic Data
Other important thermodynamic data for this compound include its enthalpy of combustion, enthalpy of vaporization, and Gibbs free energy of formation. These parameters are vital for predicting the feasibility and energy balance of reactions involving this compound.
Research and Applications
While specific, large-scale industrial applications of pure this compound are not widely documented, its presence and properties are relevant in several areas of research and industry.
Advanced Analytical Methodologies for the Characterization of Undecylcyclopentane in Complex Matrices
Use in Hydrocarbon Research
Undecylcyclopentane serves as a model compound in fundamental hydrocarbon research. Its well-defined structure allows for the study of the influence of a long alkyl chain on the properties of a cyclic core. It is also used as a component in surrogate fuel mixtures designed to mimic the complex composition of real-world fuels like diesel and jet fuel, aiding in the development of more accurate combustion models.
Analytical Chemistry Applications
In analytical chemistry, this compound can be used as a reference standard for the identification and quantification of similar compounds in complex matrices such as crude oil, environmental samples, and industrial process streams using techniques like GC-MS.
Environmental Biogeochemistry and Transformational Dynamics of Undecylcyclopentane
Geochemical Significance of Undecylcyclopentane as a Biomarker
Biomarkers are organic molecules that can be traced to a particular biological origin, providing valuable insights into past environments and ecosystems. This compound and related alkylcycloalkanes serve as such molecular fossils.
This compound has been identified as a component of sedimentary organic matter in various geological settings. For instance, its presence was detected in Early Cambrian black shales from the Upper Yangtze shallow sea. mdpi.com The analysis of such ancient sediments is crucial for paleoenvironmental reconstruction, helping scientists to understand the conditions of early Earth.
The distribution and abundance of specific hydrocarbons, including this compound, in sedimentary rocks and crude oils can provide clues about the original organic matter input, the depositional environment, and the thermal maturity of the source rock. oil-gasportal.com For example, the presence of long-chain alkylcyclopentanes in crude oil can indicate a contribution from certain types of algae or bacteria. pnas.org The study of these biomarkers in different geological formations allows for the correlation of oils to their source rocks and the reconstruction of past depositional environments, from deep anoxic maritime shelves to terrestrial inputs. mdpi.comoil-gasportal.com
The biosynthetic pathways leading to this compound are not as well-defined as those for more common lipids. However, it is generally believed that long-chain alkylcyclopentanes and alkylcyclohexanes found in geological samples are derived from the lipid components of microbial cell membranes. One proposed origin for this compound is as a constituent of glycerol (B35011) dialkyl glycerol tetraethers (GDGTs), which are characteristic lipids of Archaea, particularly thermophilic Crenarchaeota. mdpi.com These lipids are known for their stability and can be preserved in sediments over geological timescales.
Another potential source is the bacterial domain. Some bacteria are known to synthesize hydrocarbons, and the pathways often involve the modification of fatty acids. unl.pt It is plausible that specific bacterial groups can produce cyclic fatty acid precursors that are subsequently transformed into alkylcyclopentanes during diagenesis, the process of physical and chemical change that converts sediments into sedimentary rock. The presence of this compound in modern bacterial mats further supports a microbial origin. researchgate.net
Biotransformation and Biodegradation Mechanisms of this compound
The fate of this compound in contemporary environments is largely dictated by microbial activity. As a hydrocarbon, it can serve as a carbon and energy source for various microorganisms.
The microbial degradation of hydrocarbons, including cyclic alkanes like this compound, is a critical process for the natural attenuation of oil spills and contaminated sites. The initial step in the aerobic degradation of alkanes is typically an oxidation reaction catalyzed by monooxygenase enzymes. nih.gov
For cyclic alkanes, several bacterial genera have been identified as key players in their degradation. Rhodococcus species, for instance, are known to degrade long-chain cyclic alkanes. scirp.org Studies have shown a correlation between the presence of specific alkane hydroxylase genes (alkB) and the ability to degrade these compounds. scirp.org The degradation pathway often involves the initial oxidation of the cycloalkane ring to a cyclic alcohol, followed by further oxidation to a ketone. The ring is then cleaved, leading to the formation of dicarboxylic acids that can enter central metabolic pathways. scirp.orgnih.gov
Other bacteria, such as Colwellia and Roseovarius, found in cold marine environments, are also capable of degrading cyclic alkanes like methylcyclohexane. nih.gov The degradation can proceed through pathways such as lactone formation or aromatization. nih.gov Some microorganisms employ Baeyer-Villiger monooxygenases (BVMOs) to catalyze the insertion of an oxygen atom into the cyclic ketone, a key step in ring cleavage. biorxiv.org
| Microorganism Genus | Degraded Hydrocarbon Type | Key Enzymes/Pathways |
| Rhodococcus | Long-chain cyclic alkanes | Alkane hydroxylase (alkB), Cyclohexanone monooxygenase |
| Colwellia | Cyclic alkanes (e.g., methylcyclohexane) | Lactone formation, Aromatization |
| Roseovarius | Cyclic alkanes (e.g., methylcyclohexane) | Lactone formation, Aromatization |
| Bermanella | Medium-chain n-alkanes | Alkane hydroxylase (alkB) |
| Cycloclasticus | Methane, Cyclic alkanes | Methane oxidation, Cyclohexanone monooxygenase |
Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. For soils and waters contaminated with hydrocarbons, including cyclic alkanes, bioremediation is a promising and environmentally friendly approach. mdpi.comfrontiersin.org The primary strategies are biostimulation and bioaugmentation.
Biostimulation involves the addition of nutrients (e.g., nitrogen and phosphorus) and electron acceptors (e.g., oxygen) to stimulate the growth and activity of indigenous hydrocarbon-degrading microorganisms. oil-gasportal.comfrontiersin.org This approach has been shown to significantly enhance the degradation of petroleum hydrocarbons in contaminated soils. oil-gasportal.com
Bioaugmentation, on the other hand, involves the introduction of specific, highly efficient hydrocarbon-degrading microorganisms to a contaminated site. oil-gasportal.com This can be particularly useful when the indigenous microbial population lacks the necessary degradative capabilities.
Various bioremediation techniques can be applied, depending on the specific conditions of the contaminated site. These include:
Landfarming: Contaminated soil is excavated and spread over a prepared bed to stimulate microbial activity through aeration and nutrient addition. researchgate.net
Biopiles: A hybrid of landfarming and composting, where contaminated soil is piled and aerated to enhance microbial degradation. researchgate.net
Composting: The addition of organic materials to contaminated soil to enhance microbial activity and the degradation of pollutants. oil-gasportal.com
Phytoremediation: The use of plants to remove, degrade, or contain contaminants in soil and water. mdpi.com
| Bioremediation Technique | Description | Application |
| Biostimulation | Addition of nutrients to stimulate indigenous microbes. | Soil and water contaminated with hydrocarbons. |
| Bioaugmentation | Introduction of specific microbes to a contaminated site. | Sites with low indigenous degradation potential. |
| Landfarming | Excavation and aeration of soil to enhance microbial activity. | Contaminated soils. |
| Biopiles | Piled and aerated soil to enhance biodegradation. | Contaminated soils. |
| Composting | Mixing contaminated soil with organic matter. | Soils contaminated with organic pollutants. |
| Phytoremediation | Use of plants for contaminant removal or degradation. | Soils and water with low to moderate contamination. |
Abiotic Environmental Fate and Persistence of this compound
While microbial degradation is the primary removal mechanism for this compound in the environment, abiotic processes can also contribute to its transformation and breakdown, albeit generally at a slower rate. The persistence of this compound is influenced by its chemical properties and environmental conditions.
The primary abiotic degradation pathway for cycloalkanes in the environment is photodegradation. libretexts.org Sunlight, particularly in the ultraviolet (UV) spectrum, can provide the energy to initiate chemical reactions. libretexts.org For cycloalkanes, this can involve direct photolysis, where the molecule absorbs light and breaks down, or indirect photodegradation. Indirect photodegradation involves the reaction of the cycloalkane with photochemically produced reactive species, such as hydroxyl radicals (•OH). libretexts.org These radicals are highly reactive and can abstract a hydrogen atom from the cycloalkane, initiating a cascade of oxidation reactions. libretexts.org
Studies on the photocatalytic degradation of related compounds like cyclohexane (B81311) have shown that in the presence of a photocatalyst such as titanium dioxide (TiO2) and UV light, these compounds can be effectively degraded. nih.gov The oxidation of cycloalkanes can also be facilitated by certain metal complexes under light irradiation. researchgate.net
Hydrolysis, the reaction with water, is generally not a significant degradation pathway for cycloalkanes like this compound under typical environmental conditions, as they lack functional groups susceptible to this reaction. cutm.ac.iniptsalipur.org Due to its long alkyl chain and cyclic structure, this compound has a low water solubility and a high octanol-water partition coefficient, indicating a tendency to sorb to organic matter in soil and sediment. This sorption can reduce its bioavailability for microbial degradation and its mobility in the environment.
Photolytic and Oxidative Degradation Processes
As a saturated alkane, this compound does not absorb sunlight in the environmentally relevant spectrum, making direct photolytic degradation an insignificant pathway. The primary mechanism for its transformation in the environment is through oxidative processes, particularly in the atmosphere.
The most significant atmospheric sink for volatile organic compounds (VOCs) like this compound is reaction with hydroxyl radicals (•OH). researchgate.net This reaction initiates the atmospheric oxidation of the compound and is the rate-determining step for its removal. researchgate.net The process proceeds via hydrogen atom abstraction from the C-H bonds of the undecyl chain or the cyclopentane (B165970) ring, forming water and an alkyl radical (R•). researchgate.net This alkyl radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•), which enters into a complex series of reactions that can lead to the formation of various oxygenated products and ultimately to carbon oxides. researchgate.net
The general reaction scheme is as follows:
C₁₆H₃₂ + •OH → C₁₆H₃₁• + H₂O
C₁₆H₃₁• + O₂ → C₁₆H₃₁O₂•
In aqueous systems, such as industrial wastewater, advanced oxidation processes (AOPs) can be employed to degrade refractory organic compounds like this compound. One such method involves the photolytic decomposition of hydrogen peroxide (H₂O₂) with ultraviolet (UV) light to generate highly reactive hydroxyl radicals, which then oxidize the target pollutant. researchgate.net
Sorption and Transport Phenomena in Environmental Compartments
The transport and partitioning of this compound in the environment are largely dictated by its high lipophilicity and low water solubility. A key indicator of this behavior is the octanol-water partition coefficient (Kow), which measures a chemical's tendency to partition between a lipid-like solvent (n-octanol) and water. wikipedia.org A high Kow value suggests a chemical is likely to adsorb to organic matter in soil and sediment rather than remain dissolved in water. wikipedia.orgchemsafetypro.com
This compound has a high calculated log Kow value, indicating a strong affinity for organic phases. This property is critical for predicting its environmental mobility. Chemicals with high log Kow values tend to have a high soil organic carbon-water (B12546825) partition coefficient (Koc), which measures their tendency to sorb to soil organic matter. chemsafetypro.com A high Koc value signifies low mobility in soil, meaning the compound is less likely to leach into groundwater and will be predominantly found associated with soil and sediment particles. chemsafetypro.com
| Property | Value | Implication for Environmental Transport |
|---|---|---|
| Molecular Formula | C₁₆H₃₂ | High molecular weight contributes to low volatility. |
| Molecular Weight | 224.43 g/mol | Influences physical properties like density and boiling point. nih.gov |
| log Kow (XLogP3-AA) | 8.4 | Highly lipophilic; strongly partitions to organic matter in soil, sediment, and biota. nih.gov Low mobility in aqueous systems. |
| Water Solubility | Very low (predicted) | Insoluble in water, characteristic of long-chain hydrocarbons. chemeo.com Limits transport in the aqueous phase. |
Due to its properties, this compound released into the environment will preferentially partition to soil and sediments. Its transport via surface water runoff would occur primarily through the movement of contaminated soil particles. Long-range atmospheric transport is possible, but its atmospheric lifetime is limited by oxidation via hydroxyl radicals.
This compound in Anthropogenic Environmental Systems and Waste Streams
This compound has been identified as a compound present in various waste streams and as a product of the thermal degradation of synthetic materials. Its occurrence is linked to industrial processes and the disposal and processing of waste.
Formation During Pyrolysis of Polymeric Materials
Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a common process in waste treatment and chemical recycling. Studies have shown that this compound can be formed during the pyrolysis of common polymeric materials.
One study investigating the pyrolysis of Low-Density Polyethylene (LDPE) plastic waste identified this compound in the resulting liquid oil product when the process was catalyzed by activated natural zeolite. researchgate.net This indicates that the carbon backbone of the polymer can be broken down and reformed into various hydrocarbon structures, including cycloalkanes with long alkyl side chains. Similarly, research on the pyrolysis of Jatropha curcas fruit and cake via a low-temperature conversion process also identified this compound as a component of the resulting pyrolysis oil, demonstrating its formation from the thermal breakdown of complex organic matter. scirp.org It has also been suggested as a product from the pyrolysis of cellulose. nist.gov
Occurrence in Industrial Byproducts and Effluents
This compound has been detected in the wastewater from industrial activities, highlighting its presence in anthropogenic waste streams. A laboratory-scale study on the treatment of coal gasification wastewater found this compound to be one of the organic pollutants in the influent. researchgate.net
The study utilized a sequential anaerobic and aerobic sequencing batch reactor (SBR) system to treat the wastewater. The concentration of this compound was measured in the influent and the final effluent, demonstrating that while the treatment process reduced its concentration, it was not completely eliminated. researchgate.net
| Sample Point | Relative Content of this compound |
|---|---|
| Influent (Untreated Wastewater) | Not Detected (in this specific analysis) but present in other influent samples |
| Effluent after Anaerobic SBR | Not Detected |
| Effluent after Aerobic SBR | 0.37 (Relative Peak Area %) |
Note: The table reflects the data from a specific analytical run within the cited study; the presence of this compound in industrial streams is confirmed, though concentrations can vary.
Applications and Research Implications of Undecylcyclopentane in Specialized Chemical Fields
Research in Natural Product Chemistry and Volatile Organic Compound Profiles
Identification of Undecylcyclopentane in Biologically Derived Volatiles
This compound has been identified as a component in the volatile profiles of several biological sources, indicating its natural occurrence. Gas chromatography-mass spectrometry (GC-MS) and related techniques have been instrumental in its detection.
Plant Essential Oils: this compound has been identified as a minor component in the essential oils of Conocarpus lancifolius leaves, present at approximately 0.05% mdpi.com. It has also been detected in white tea, where it constituted about 0.12% of the volatile compounds mdpi.com.
Algae-Bacterial Communities: Analysis of low-molecular-weight organic compounds (LMWOCs) from algae-bacterial communities has also indicated the presence of this compound, with specific data points including a retention time of 47.73 minutes and a relative abundance of 0.52% mdpi.com.
Q & A
Q. Basic Research Focus
- Database selection : Prioritize SciFinder and Web of Science for comprehensive coverage of synthetic pathways, physicochemical properties, and catalytic applications .
- Keyword strategy : Combine terms like "cyclopentane alkylation," "long-chain cycloalkanes," and "structure-property relationships" with Boolean operators to filter irrelevant results .
- Gap analysis : Tabulate reported properties (e.g., melting points, solubility) and highlight inconsistencies or missing data (e.g., viscosity at high temperatures) .
What methodologies are appropriate for analyzing contradictory reactivity data in this compound-based catalytic systems?
Q. Advanced Research Focus
- Controlled variable testing : Isolate factors like solvent polarity, catalyst type, and substituent effects using fractional factorial experimental designs .
- Kinetic profiling : Monitor reaction progress via in situ techniques (e.g., FTIR or Raman spectroscopy) to detect intermediates or side reactions .
- Comparative studies : Benchmark results against analogous cyclopentane derivatives (e.g., dodecylcyclopentane) to assess steric/electronic influences .
How can researchers ensure ethical and rigorous data reporting in this compound studies?
Q. Basic Research Focus
- Data transparency : Publish raw spectral datasets, chromatograms, and crystallographic files in repositories like Zenodo or institutional databases .
- Ethical compliance : Obtain institutional review for hazardous procedures (e.g., high-pressure hydrogenation) and disclose conflicts of interest .
- Peer validation : Collaborate with independent labs to reproduce critical findings before submission .
What advanced techniques are suitable for probing this compound’s intermolecular interactions in supramolecular systems?
Q. Advanced Research Focus
- Surface characterization : Use atomic force microscopy (AFM) or scanning tunneling microscopy (STM) to visualize self-assembly patterns .
- Spectroscopic methods : Employ fluorescence anisotropy or Förster resonance energy transfer (FRET) to study host-guest binding dynamics .
- Computational docking : Simulate interaction energies with molecular hosts (e.g., cyclodextrins) using AutoDock Vina or Schrödinger Suite .
How should researchers design experiments to investigate this compound’s environmental persistence or biodegradability?
Q. Advanced Research Focus
- Biodegradation assays : Use OECD 301B guidelines to measure microbial degradation rates in soil/water matrices .
- Analytical tracking : Quantify degradation products via LC-MS/MS and compare with predictive models (e.g., EPI Suite) .
- Ecotoxicology : Assess acute/chronic toxicity using Daphnia magna or algae models, following ISO 6341 protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
